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Compound of Interest

Compound Name: 4-Bromo-6-fluoroquinoline

Cat. No.: B1289494

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-6-fluoroquinoline, a halogenated quinoline derivative of interest in medicinal
chemistry and materials science.[1] Due to the limited availability of public experimental
spectra, this document presents predicted data, general characteristics, and detailed
experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data. This information is intended to serve as a valuable resource
for the identification, characterization, and quality control of this compound.

Compound Overview

4-Bromo-6-fluoroquinoline is a disubstituted quinoline with the chemical formula CoHsBrFN
and a molecular weight of approximately 226.05 g/mol . Its structure, featuring both a bromine
and a fluorine atom on the quinoline scaffold, makes it a versatile intermediate in the synthesis
of more complex molecules, including potential pharmaceutical agents and materials for
organic electronics.[2]

Table 1: General Properties of 4-Bromo-6-fluoroquinoline
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Property Value Reference
CAS Number 661463-17-8

Molecular Formula CoHsBrFN

Molecular Weight 226.05 g/mol

Appearance Off-white powder

Melting Point 77-78°C

Spectroscopic Data

While experimental spectra for 4-Bromo-6-fluoroquinoline are not readily available in public
databases, the following sections detail the expected spectral characteristics and present
predicted mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4-Bromo-6-
fluoroquinoline. The *H and 3C NMR spectra will provide detailed information about the
hydrogen and carbon environments within the molecule.

Expected *H NMR Characteristics:

The *H NMR spectrum is expected to show signals in the aromatic region, typically between 7.0
and 9.0 ppm. The protons on the quinoline ring will exhibit complex splitting patterns (doublets,
triplets, doublets of doublets) due to spin-spin coupling with neighboring protons and the
fluorine atom. The exact chemical shifts will be influenced by the electron-withdrawing effects
of the nitrogen, bromine, and fluorine substituents.

Expected 13C NMR Characteristics:

The 13C NMR spectrum will display nine distinct signals corresponding to the nine carbon
atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the
attached atoms and their position within the quinoline ring system. Carbons bonded to bromine
and fluorine will show characteristic shifts, and the C-F coupling will be observable.
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Table 2: Predicted *H and 33C NMR Data

- Predicted Chemical Predicted Predicted Coupling
ucleus
Shift (ppm) Multiplicity Constants (Hz)
H Data not publicly
available
3¢ Data not publicly

available

Note: The table is a template. Experimental data should be populated upon acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 4-Bromo-6-fluoroquinoline is expected to show characteristic absorption bands
for the aromatic C-H, C=C, C=N, C-F, and C-Br bonds.

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm~?) Bond Type of Vibration
3100 - 3000 Aromatic C-H Stretch
1600 - 1450 Aromatic C=C & C=N Stretch
1250 - 1000 C-F Stretch
700 - 500 C-Br Stretch

Note: This table provides expected ranges. Specific peak positions should be determined from
an experimental spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of the compound. Due to the presence of bromine, the mass spectrum of 4-Bromo-6-
fluoroquinoline will exhibit a characteristic isotopic pattern for the molecular ion peak, with two
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peaks of nearly equal intensity separated by 2 m/z units, corresponding to the 7°Br and 81Br
isotopes.

Table 4: Predicted Mass Spectrometry Data[3]

Adduct Predicted m/z
[M]* 224.95839
[M+H]* 225.96622
M+Nal* 247.94816

[ ]

Note: The m/z values are predicted and may vary slightly from experimental results.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 4-Bromo-
6-fluoroquinoline.

NMR Spectroscopy

e Sample Preparation:

o Dissolve 5-10 mg of 4-Bromo-6-fluoroquinoline in approximately 0.6 mL of a deuterated
solvent (e.g., CDCIz or DMSO-ds) in a clean, dry 5 mm NMR tube.

o Ensure the sample is fully dissolved by gentle vortexing or inversion.
e 1H NMR Acquisition:
o Acquire the proton spectrum using a standard single-pulse experiment.
o Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
o Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

o Arelaxation delay of 1-2 seconds is typically employed.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/17976318
https://www.benchchem.com/product/b1289494?utm_src=pdf-body
https://www.benchchem.com/product/b1289494?utm_src=pdf-body
https://www.benchchem.com/product/b1289494?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 13C NMR Acquisition:
o Acquire the carbon spectrum using a proton-decoupled pulse sequence.
o Set the spectral width to cover the expected range for aromatic carbons (e.g., 0-160 ppm).

o A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay
(e.g., 2-5 seconds) are required compared to 'H NMR.

Infrared (IR) Spectroscopy

o Sample Preparation (ATR):

o Place a small amount of the solid 4-Bromo-6-fluoroquinoline powder directly onto the
crystal of an Attenuated Total Reflectance (ATR) accessory.

o Apply pressure to ensure good contact between the sample and the crystal.
o Data Acquisition:
o Record the spectrum in the mid-IR range (typically 4000-400 cm~1).
o Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

o Collect a background spectrum of the clean ATR crystal prior to sample analysis and
subtract it from the sample spectrum.

Mass Spectrometry

e Sample Introduction:

o Prepare a dilute solution of 4-Bromo-6-fluoroquinoline in a suitable volatile solvent (e.g.,
methanol or acetonitrile).

o Introduce the sample into the mass spectrometer via direct infusion or through a
chromatographic system (GC-MS or LC-MS).

e lonization:
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o Utilize an appropriate ionization technique, such as Electrospray lonization (ESI) for LC-
MS or Electron lonization (El) for GC-MS.

e Mass Analysis:
o Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

o Observe the characteristic isotopic pattern for the molecular ion to confirm the presence of
bromine.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of 4-Bromo-
6-fluoroquinoline.
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Caption: Workflow for the spectroscopic characterization of 4-Bromo-6-fluoroquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-6-fluoroquinoline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1289494+#spectroscopic-data-of-4-bromo-6-
fluoroquinoline-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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